Cas no 4233-57-2 (6-Oxo-octanoic acid)

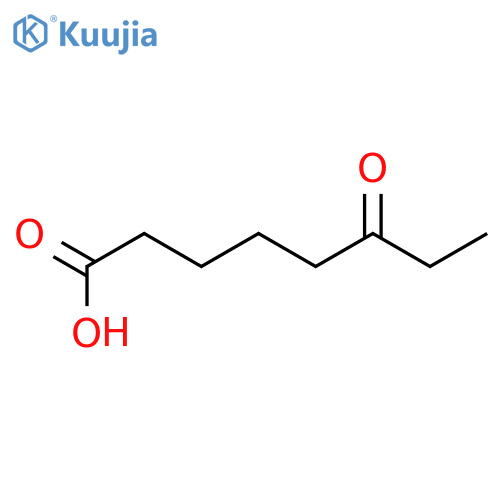

6-Oxo-octanoic acid structure

商品名:6-Oxo-octanoic acid

6-Oxo-octanoic acid 化学的及び物理的性質

名前と識別子

-

- 6-Oxo-octanoic acid

- 6-oxooctanoic acid

- 6-keto-n-caprylic acid

- Octanoic acid,6-oxo

- 6-oxocaprylic acid

- LMFA01060020

- MFCD01320160

- MS-21412

- E80286

- 4233-57-2

- AKOS006277606

- Octanoic acid, 6-oxo-

- CHEBI:165436

- DTXSID60195143

- SCHEMBL11275177

-

- MDL: MFCD01320160

- インチ: InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11)

- InChIKey: PUOYTVHCFIDKJM-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)CCCCC(=O)O

計算された属性

- せいみつぶんしりょう: 158.09400

- どういたいしつりょう: 158.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- PSA: 54.37000

- LogP: 1.61050

6-Oxo-octanoic acid セキュリティ情報

6-Oxo-octanoic acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

6-Oxo-octanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 207257-5g |

6-Oxo-octanoic acid |

4233-57-2 | 97% | 5g |

£1753.00 | 2022-02-28 | |

| A2B Chem LLC | AF73693-2g |

6-OXO-OCTANOIC ACID |

4233-57-2 | 97% | 2g |

$839.00 | 2024-04-20 | |

| A2B Chem LLC | AF73693-5g |

6-OXO-OCTANOIC ACID |

4233-57-2 | 97% | 5g |

$1989.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645916-5g |

6-Oxooctanoic acid |

4233-57-2 | 98% | 5g |

¥14374.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645916-250mg |

6-Oxooctanoic acid |

4233-57-2 | 98% | 250mg |

¥2739.00 | 2024-05-14 | |

| TRC | O066935-500mg |

6-Oxo-octanoic acid |

4233-57-2 | 500mg |

$ 735.00 | 2022-06-03 | ||

| Key Organics Ltd | MS-21412-1G |

6-Oxo-octanoic acid |

4233-57-2 | >95% | 1g |

£468.00 | 2025-02-08 | |

| Fluorochem | 207257-1g |

6-Oxo-octanoic acid |

4233-57-2 | 97% | 1g |

£424.00 | 2022-02-28 | |

| A2B Chem LLC | AF73693-1g |

6-OXO-OCTANOIC ACID |

4233-57-2 | 97% | 1g |

$516.00 | 2024-04-20 | |

| Key Organics Ltd | MS-21412-5G |

6-Oxo-octanoic acid |

4233-57-2 | >95% | 5g |

£1715.00 | 2025-02-08 |

6-Oxo-octanoic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

4233-57-2 (6-Oxo-octanoic acid) 関連製品

- 123-76-2(4-oxopentanoic acid)

- 51568-18-4(Succinylacetone)

- 1117-74-4(4-Oxohexanoic acid)

- 14112-98-2(7-Oxooctanoic acid)

- 30828-09-2(4-Oxododecanedioic acid)

- 3128-07-2(5-Acetylvaleric acid)

- 542-05-2(1,3-Acetonedicarboxylic acid)

- 3128-06-1(Glurate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4233-57-2)6-Oxo-octanoic acid

清らかである:99%/99%

はかる:1g/2g

価格 ($):444/716